N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
Description
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a carbamothioyl group and a phenoxyacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-5-4-6-16(9-12)22-11-17(21)20-18(23)19-15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKLXZWVMBAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The compound can be purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into biochemical processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The phenoxyacetamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-[(3,4-dimethylphenyl)carbamothioyl]pentanamide: This compound has a similar carbamothioyl group but differs in the acetamide moiety, which affects its chemical properties and reactivity.
2-carbamothioyl-N-(3,4-dimethylphenyl)acetamide: This compound shares the carbamothioyl and acetamide groups but lacks the phenoxy group, resulting in different biological and chemical behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
